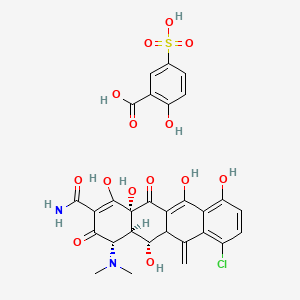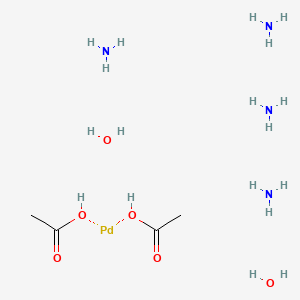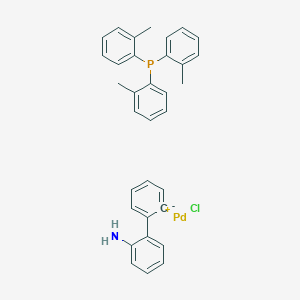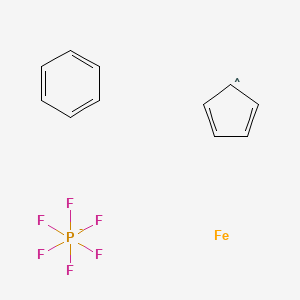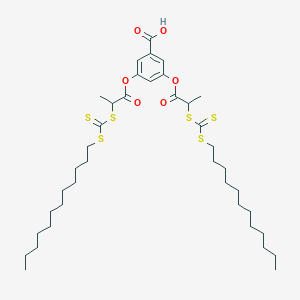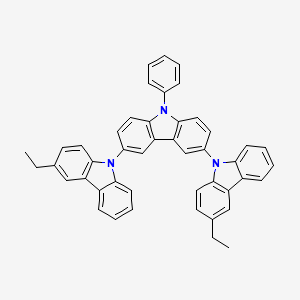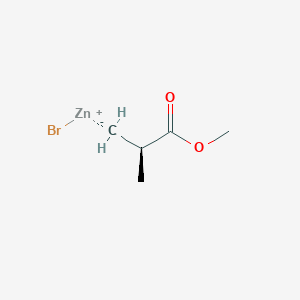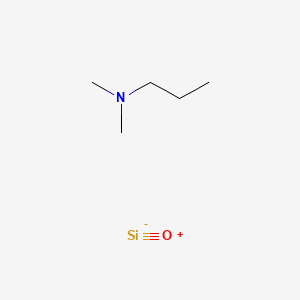
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide is an organic compound with the molecular formula C5H13NThis compound is a colorless liquid with a characteristic amine odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + \text{HCHO} + \text{HCOOH} \rightarrow \text{CH3CH2CH2N(CH3)2} + \text{CO2} + \text{H2O} ]
Industrial Production Methods
In industrial settings, N,N-dimethylpropan-1-amine is produced by the catalytic hydrogenation of N,N-dimethylpropanamide. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpropanamide.
Reduction: It can be reduced to form N,N-dimethylpropylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N,N-dimethylpropanamide.
Reduction: N,N-dimethylpropylamine.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor for the preparation of pharmaceuticals.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethylpropan-1-amine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the nitrogen atom in the amine group, which has a lone pair of electrons that can be donated to form new chemical bonds .
Comparación Con Compuestos Similares
N,N-dimethylpropan-1-amine can be compared with other similar compounds such as:
N,N-dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.
N,N-dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.
N,N-dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
N,N-dimethylpropan-1-amine is unique due to its specific structure and reactivity. The presence of the propyl group provides distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
1173023-57-8 |
|---|---|
Fórmula molecular |
C5H13NOSi |
Peso molecular |
131.25 g/mol |
Nombre IUPAC |
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide |
InChI |
InChI=1S/C5H13N.OSi/c1-4-5-6(2)3;1-2/h4-5H2,1-3H3; |
Clave InChI |
NGXPAUSDWCDYGK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C.[O+]#[Si-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


